molecular formula C16H18ClNO2 B8684789 1-[1-(3-Chloro-4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one CAS No. 647841-75-6

1-[1-(3-Chloro-4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one

Cat. No. B8684789
M. Wt: 291.77 g/mol
InChI Key: OCNZDFZYONURAK-UHFFFAOYSA-N
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Patent
US07465730B2

Procedure details

Utilizing the general procedure outlined in EXAMPLE 1, 1-(3-chloro-4-ethoxyphenyl)-2,5-dimethylpyrrole (1.21 g, 4.8 mmol), acetic anhydride (5 mL), and hydriodic acid (0.07 mL, 0.83 mmol) reacted to give 3-acetyl-1-(3-chloro-4-ethoxyphenyl)-2,5-dimethylpyrrole as a tan solid: 1H NMR (CDCl3, 500 MHz) δ 7.21 (d, 1H), 7.04-6.98 (m, 2H), 6.29 (s, 1H), 4.17 (q, 2H), 2.41 (s, 3H), 2.30 (s, 3H), 1.98 (s, 3H), 1.52 (t, 3H); MS (ESI) 292 (M+H)+.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.07 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:11]2[C:15]([CH3:16])=[CH:14][CH:13]=[C:12]2[CH3:17])[CH:5]=[CH:6][C:7]=1[O:8][CH2:9][CH3:10].[C:18](OC(=O)C)(=[O:20])[CH3:19].I>>[C:18]([C:14]1[CH:13]=[C:12]([CH3:17])[N:11]([C:4]2[CH:5]=[CH:6][C:7]([O:8][CH2:9][CH3:10])=[C:2]([Cl:1])[CH:3]=2)[C:15]=1[CH3:16])(=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
1.21 g
Type
reactant
Smiles
ClC=1C=C(C=CC1OCC)N1C(=CC=C1C)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0.07 mL
Type
reactant
Smiles
I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(N(C(=C1)C)C1=CC(=C(C=C1)OCC)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.